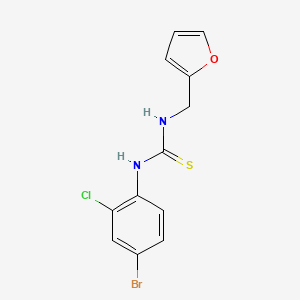![molecular formula C19H18FNO B5864769 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone, commonly known as 4F-MPH, is a synthetic compound that belongs to the phenidate family. It is a potent psychostimulant that has been used in scientific research for its ability to enhance cognitive function, increase focus, and improve memory retention.
Mecanismo De Acción
The mechanism of action of 4F-MPH is similar to that of methylphenidate, which is a dopamine reuptake inhibitor. 4F-MPH inhibits the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels and resulting in enhanced cognitive function and improved memory retention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-MPH are similar to those of other psychostimulants. It increases the release of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and energy. Additionally, it can cause an increase in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4F-MPH in lab experiments is its potency and ability to enhance cognitive function and memory retention. Additionally, it has a relatively long half-life, which allows for sustained effects over a longer period of time. However, one limitation of using 4F-MPH in lab experiments is its potential for abuse and addiction. Therefore, it is important to use caution and proper safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the study of 4F-MPH. One potential direction is the investigation of its potential therapeutic uses in the treatment of cognitive disorders such as ADHD. Additionally, further research could be conducted to better understand the long-term effects and potential risks associated with the use of this compound. Finally, there is a need for the development of safer and more effective psychostimulants that can enhance cognitive function without the potential for abuse and addiction.
Conclusion:
In conclusion, 4F-MPH is a potent psychostimulant that has been used extensively in scientific research for its ability to enhance cognitive function and improve memory retention. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is important to use caution and proper safety measures when handling this compound, and further research is needed to better understand its potential therapeutic uses and risks.
Métodos De Síntesis
The synthesis method of 4F-MPH involves the reaction of 4-fluorobenzyl chloride with methylphenidate in the presence of a base such as sodium hydroxide. The product is then purified through a series of recrystallization steps to obtain pure 4F-MPH. This synthesis method has been well-documented and has been used in numerous studies.
Aplicaciones Científicas De Investigación
4F-MPH has been used extensively in scientific research for its ability to enhance cognitive function and improve memory retention. It has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Additionally, it has been used in studies investigating the effects of psychostimulants on the brain and behavior.
Propiedades
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c1-13(2)19(22)17-12-21(18-6-4-3-5-16(17)18)11-14-7-9-15(20)10-8-14/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJILOKZFQRZQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)


![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5864731.png)

![1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5864747.png)

![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)
![N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)


